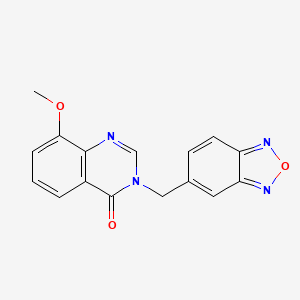![molecular formula C12H18N4O3 B3796410 5-[[(2,6-Dimethoxypyrimidin-4-yl)amino]methyl]-1-methylpyrrolidin-2-one](/img/structure/B3796410.png)
5-[[(2,6-Dimethoxypyrimidin-4-yl)amino]methyl]-1-methylpyrrolidin-2-one
概要
説明
5-[[(2,6-Dimethoxypyrimidin-4-yl)amino]methyl]-1-methylpyrrolidin-2-one is a complex organic compound that features a pyrimidine ring substituted with methoxy groups and an amino group, linked to a pyrrolidinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[(2,6-Dimethoxypyrimidin-4-yl)amino]methyl]-1-methylpyrrolidin-2-one typically involves the condensation of 2,6-dimethoxypyrimidine with an appropriate amine, followed by cyclization and methylation reactions. One method involves using o-methyl isourea salt and cyanoacetate as starting materials, which undergo condensation, methylation, and self-cyclization to form the desired pyrimidine derivative .
Industrial Production Methods
For industrial production, optimizing reaction conditions to improve yield and selectivity is crucial. The process may involve using catalysts and specific solvents to enhance the efficiency of the reactions. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also considered in industrial settings .
化学反応の分析
Types of Reactions
5-[[(2,6-Dimethoxypyrimidin-4-yl)amino]methyl]-1-methylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups and the amino group on the pyrimidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the pyrimidine ring .
科学的研究の応用
5-[[(2,6-Dimethoxypyrimidin-4-yl)amino]methyl]-1-methylpyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 5-[[(2,6-Dimethoxypyrimidin-4-yl)amino]methyl]-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
Ethyl (S)-2-Benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate: Another pyrimidine derivative with potential medicinal applications.
N-(2,6-Dimethoxypyrimidin-4-yl)-4-(3-(aryl)thioureido)benzenesulfonamides: Compounds with similar structural features and biological activities.
Uniqueness
5-[[(2,6-Dimethoxypyrimidin-4-yl)amino]methyl]-1-methylpyrrolidin-2-one is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. This uniqueness makes it a valuable compound for research and development in various scientific fields .
特性
IUPAC Name |
5-[[(2,6-dimethoxypyrimidin-4-yl)amino]methyl]-1-methylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O3/c1-16-8(4-5-11(16)17)7-13-9-6-10(18-2)15-12(14-9)19-3/h6,8H,4-5,7H2,1-3H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQVFCUEUPZKDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CCC1=O)CNC2=CC(=NC(=N2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-dimethyl-6-(3-{1-[2-(4-morpholinyl)ethyl]-1H-pyrazol-3-yl}phenyl)-4-pyrimidinamine](/img/structure/B3796328.png)
![N-[[3-(cyclohexylmethyl)-2-methylsulfonylimidazol-4-yl]methyl]-N-(cyclopropylmethyl)propan-1-amine](/img/structure/B3796330.png)
![1-({2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-3-piperidinol](/img/structure/B3796333.png)
![5-(dimethylamino)-2-{2-[3-(2-ethylphenoxy)-1-azetidinyl]-2-oxoethyl}-3(2H)-pyridazinone](/img/structure/B3796339.png)

![N-[2-(1H-imidazol-4-yl)ethyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide](/img/structure/B3796351.png)
![3-[4-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]piperazin-1-yl]propanamide](/img/structure/B3796352.png)
![(3aS,6aS)-5-[(2-aminopyrimidin-5-yl)methyl]-2-benzyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B3796367.png)
![5-[(1-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}piperidin-4-yl)methyl]-4-ethyl-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3796380.png)
![4-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]thiomorpholine](/img/structure/B3796384.png)
![7-(cyclohexylmethyl)-2-[4-(4-morpholinyl)butanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B3796387.png)
![(1-{1-[(methylthio)acetyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B3796396.png)
![1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-N-[4-(2-furyl)phenyl]-3-piperidinecarboxamide](/img/structure/B3796403.png)
![3-[(3-ethoxypropanoyl)amino]-4-(3-methylpiperidin-1-yl)benzamide](/img/structure/B3796417.png)
